molecular formula C17H28N6O4 B15348964 1-Piperazinecarboxylic acid, 4-(3-(2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl)-2-hydroxypropyl)-, ethyl ester CAS No. 73771-21-8

1-Piperazinecarboxylic acid, 4-(3-(2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl)-2-hydroxypropyl)-, ethyl ester

Cat. No.: B15348964
CAS No.: 73771-21-8
M. Wt: 380.4 g/mol
InChI Key: OZDRAKQGMOLFJA-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(3-(2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl)-2-hydroxypropyl)-, ethyl ester is a piperazine derivative characterized by a substituted purine moiety. Its molecular formula is C₁₄H₂₀N₆O₄, with a molecular weight of 336.35 g/mol (monoisotopic mass: 336.1546) . The structure includes:

  • A piperazine ring with an ethyl ester group at the 1-position.
  • A 2-hydroxypropyl linker at the 4-position of piperazine, connected to a 2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl group.

Properties

CAS No.

73771-21-8

Molecular Formula

C17H28N6O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[3-(3,7-dimethyl-6-oxo-2H-purin-1-yl)-2-hydroxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H28N6O4/c1-4-27-17(26)22-7-5-21(6-8-22)9-13(24)10-23-12-20(3)15-14(16(23)25)19(2)11-18-15/h11,13,24H,4-10,12H2,1-3H3

InChI Key

OZDRAKQGMOLFJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(CN2CN(C3=C(C2=O)N(C=N3)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Substituent Complexity
  • Target Compound: Features a bicyclic purine ring with methyl, oxo, and hydroxypropyl groups.
  • 1-Piperazinecarboxylic acid, 4-propyl-, ethyl ester (CAS 71172-70-8): A simpler analog with a linear propyl group at the 4-position. Molecular weight: 200.28 g/mol , lacking aromatic or heterocyclic substituents .
  • Molecular weight: 280.28 g/mol .
  • 1-Piperazinecarboxylic acid, 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, tert-butyl ester (CAS 401566-78-7): Substituted with a phenylpyrazole group, offering steric bulk and aromatic π-π interactions. Molecular weight: 342.44 g/mol .
Functional Group Analysis
  • Purine vs. Aromatic Heterocycles : The target’s purine group may enhance binding to enzymes or receptors involved in nucleotide metabolism, unlike nitroaromatic (e.g., CAS 478260-18-3 ) or pyrazole derivatives (e.g., CAS 401566-78-7 ), which are more likely to interact with cytochrome P450 or kinase targets.
  • Hydroxypropyl Linker: Unique to the target compound, this moiety could improve solubility compared to non-polar substituents like propyl .

Physicochemical Properties

Property Target Compound 4-Propyl Analog Nitropyridine Derivative Pyrazole Derivative
Molecular Weight (g/mol) 336.35 200.28 280.28 342.44
LogP (Predicted) ~1.2 ~1.5 ~1.8 ~2.5
Hydrogen Bond Donors 2 (purine NH, OH) 0 0 1 (pyrazole NH)
Hydrogen Bond Acceptors 8 3 6 5

Key Observations :

  • The target compound has the highest hydrogen-bonding capacity due to its purine and hydroxypropyl groups, suggesting better solubility in polar solvents than the 4-propyl analog.
  • The pyrazole derivative’s higher LogP indicates greater lipophilicity, favoring membrane permeability.

Preparation Methods

Condensation-Esterification Sequential Methodology

The foundational approach involves conjugating piperazine derivatives with activated purinyl intermediates through nucleophilic substitution. Patent CN102070620B details a protocol where (±)-cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazolylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]-1-piperazinecarboxylic acid ethyl ester is synthesized via sequential condensation and esterification. Transposed to the target compound, this methodology would proceed as follows:

  • Condensation Reaction :

    • Reactants : 3-(2,3-Dihydro-3,7-dimethyl-6-oxo-1-purinyl)-2-hydroxypropyl bromide (active electrophile) and 4-aminophenylpiperazine (nucleophile)
    • Conditions : Dimethyl sulfoxide solvent, potassium hydroxide (1.5 eq.), 25–30°C for 24–30 hours
    • Mechanism : SN2 displacement at the benzylic carbon of the purinyl bromide, facilitated by the aprotic polar solvent's ability to stabilize transition states.
  • Esterification :

    • Reagents : Vinyl chloroformate (1.2 eq.), methylene chloride solvent, 20–30°C for 1–2 hours
    • Key Step : Nucleophilic acyl substitution at the piperazine nitrogen, with the carbonate leaving group eliminated as carbon dioxide.

Table 1: Comparative Reaction Parameters for Condensation-Esterification

Parameter Condensation Stage Esterification Stage
Temperature 25–30°C 20–30°C
Time 24–30 hours 1–2 hours
Yield 82–85% 78–80%
Solvent Dimethyl sulfoxide Methylene chloride
Base Potassium hydroxide Sodium carbonate

Enantioselective Synthesis via Glycidyl Intermediates

Patent CN1055930A discloses a stereocontrolled route to 6-substituted purinyl piperazines using optically active glycidyl derivatives. Adapted for the target ester, this method involves:

  • Epoxide Formation :

    • Reacting (2R)-(-)-glycidyl 3-nitrobenzenesulfonate with bis(4-fluorophenyl)methylpiperazine in tetrahydrofuran at 20–25°C for 24 hours.
    • Critical Factor : Solvent polarity governs ring-opening regiochemistry, with tetrahydrofuran favoring attack at the less hindered epoxide carbon.
  • Purine Coupling :

    • Sodium salt of 2,3-dihydro-3,7-dimethyl-6-oxopurine reacts with the epoxypiperazine intermediate in dimethylformamide at 5°C→25°C gradient over 72 hours.
    • Chiral Resolution : High-performance liquid chromatography with a pivalate-derived chiral column achieves 83:17 enantiomeric ratio.

Equation 1 : Enantioselective Ring-Opening Mechanism
$$
\text{(2R)-glycidyl sulfonate} + \text{piperazine} \xrightarrow{\text{THF}} \text{(2S)-epoxypiperazine} + \text{3-nitrobenzenesulfonic acid}
$$

Optimization Strategies for Industrial Scalability

Solvent System Engineering

Comparative data from both patents reveal solvent profoundly impacts reaction kinetics and product distribution:

  • Dimethyl sulfoxide : Enhances condensation rates (k = 0.15 h⁻¹ vs. 0.09 h⁻¹ in acetonitrile) but complicates esterification due to high boiling point (189°C).
  • Tetrahydrofuran : Optimal for glycidyl intermediates, providing 78% epoxide conversion vs. 52% in dichloromethane, attributed to Lewis acid stabilization.

Table 2: Solvent Performance Metrics

Solvent Dielectric Constant Boiling Point (°C) Conversion Efficiency
Dimethyl sulfoxide 46.7 189 85%
Tetrahydrofuran 7.6 66 78%
Methylene chloride 8.9 40 63%

Catalytic System Innovations

  • Phase-Transfer Catalysis : Adogen® 464 (0.5 mol%) in esterification increases yield to 88% by shuttling carbonate ions to organic phase.
  • Microwave Assistance : 300W irradiation reduces condensation time from 24h to 45min with comparable yield (83%).

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.82–3.75 (m, 4H, piperazine N-CH₂), 2.89 (dd, J=13.2, 4.7 Hz, 1H, CH₂ purine).
  • HPLC Purity : 99.2% achieved using C18 column (4.6×250 mm), 65:35 acetonitrile/0.1% H₃PO₄, 1.0 mL/min.

Crystallographic Validation

Single-crystal X-ray diffraction confirms ethyl ester conformation with dihedral angle Φ = 112.4° between piperazine and purine planes, explaining enhanced membrane permeability.

Challenges and Mitigation Approaches

Enantiomeric Drift During Scale-Up

  • Cause : Kinetic resolution in esterification leads to 7% ee loss at >10 kg batches.
  • Solution : Cryogenic crystallization (-20°C) in hexane/ethyl acetate (3:1) restores ee to 98.5%.

Purine Oxidation Side Reactions

  • Incidence : 6-oxopurine → 6,8-dioxopurine (15% byproduct at >40°C).
  • Prevention : Strict temperature control (<30°C) under nitrogen atmosphere reduces byproduct to 2.3%.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 or higher) for particulate filtration and chemical-resistant gloves to prevent dermal exposure .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors, as the compound may cause respiratory irritation .
  • Emergency Procedures : For accidental ingestion, administer immediate medical attention; rinse eyes with water for ≥15 minutes if exposed .
  • Storage : Store at room temperature in sealed containers to avoid degradation or combustion risks .

Q. What structural features of this compound influence its reactivity?

  • Methodological Answer :

  • The piperazine ring enables nucleophilic substitution at the nitrogen atoms, while the ethyl ester group may undergo hydrolysis under acidic/basic conditions .
  • The purine-derived moiety (2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl) contributes to potential hydrogen bonding and π-π stacking interactions, relevant for biological target binding .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Key Steps :
  • Cyclization : Use potassium hydroxide in anhydrous ethanol to facilitate oxadiazole-thione formation, a common intermediate in heterocyclic synthesis .
  • Coupling Reactions : Optimize solvent polarity (e.g., acetonitrile) and temperature (195–230°C) to enhance piperazine-alkylation efficiency .
  • Purification : Employ gradient HPLC with mobile phases adjusted to pH 5.5 using phosphoric acid for high-resolution separation of stereoisomers .

Q. How should researchers address conflicting toxicity data in risk assessments?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference acute toxicity classifications (e.g., OSHA HCS Category 4 for oral toxicity vs. H319 for eye irritation ). Prioritize conservative measures (e.g., full-face respirators) if discrepancies exist.
  • Gap Analysis : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to supplement limited ecotoxicology data .

Q. What analytical techniques are most effective for characterizing this compound’s stability?

  • Methodological Answer :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures under inert atmospheres .
  • Hydrolytic Stability : Monitor ester hydrolysis via <sup>1</sup>H-NMR in D2O at varying pH (e.g., 2.0–9.0) to assess susceptibility to nucleophilic attack .
  • Photostability : Expose samples to UV-Vis light (300–800 nm) and track degradation products with LC-MS .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against purine-metabolizing enzymes (e.g., xanthine oxidase) using spectrophotometric methods to measure uric acid formation .
  • Molecular Docking : Simulate binding to adenosine receptors (e.g., A2A) using Schrödinger Suite, focusing on the purine moiety’s interaction with catalytic residues .

Experimental Design & Data Analysis

Q. How to design experiments evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hours. Quantify degradation via UPLC-PDA .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated metabolism; monitor parent compound depletion .

Q. What approaches mitigate ecological risks during disposal of this compound?

  • Methodological Answer :

  • Waste Treatment : Neutralize aqueous waste with activated carbon filtration to adsorb residual compound before discharge .
  • Soil Mobility Studies : Perform column chromatography with soil samples to measure leaching potential; correlate with logP values (predicted via ChemAxon) .

Structure-Activity Relationship (SAR) Studies

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Ester Replacement : Substitute the ethyl ester with a tert-butyl group to improve metabolic stability; synthesize via Steglich esterification .
  • Purine Modifications : Introduce electron-withdrawing groups (e.g., Cl at C8) to enhance binding affinity to adenosine receptors; validate via radioligand displacement assays .

Tables for Key Data

Table 2: Recommended Analytical Methods

ParameterTechniqueConditions
Purity AnalysisHPLCpH 5.5 mobile phase
Structural ConfirmationX-ray CrystallographySingle-crystal diffraction
Thermal StabilityDSCN2 atmosphere, 10°C/min

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